2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine
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Overview
Description
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a synthetic organic compound with the molecular formula C14H21N3O3S This compound features a piperidine ring substituted with a cyclopropanesulfonyl group and an ethylpyrimidine moiety
Preparation Methods
The synthesis of 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropanesulfonyl chloride under basic conditions.
Attachment of the Ethylpyrimidine Moiety: The final step involves the coupling of the sulfonylated piperidine with an ethylpyrimidine derivative using suitable coupling reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine moieties can be functionalized with different substituents.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine can be compared with other similar compounds, such as:
2-(1-Cyclopropylsulfonylpiperidin-4-yl)oxy-5-ethylpyrimidine: This compound has a similar structure but may differ in its reactivity and applications.
Piperidine Derivatives: Other piperidine derivatives with different substituents can be compared in terms of their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-5-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-11-9-15-14(16-10-11)20-12-5-7-17(8-6-12)21(18,19)13-3-4-13/h9-10,12-13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPBDGJCKXPXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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